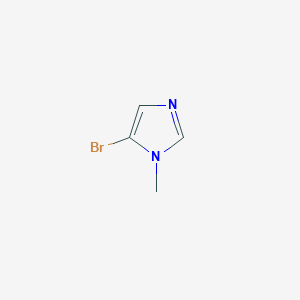

5-Bromo-1-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles as a Core Scaffold in Chemical and Biological Sciences

The imidazole ring is a fundamental component in numerous biologically active molecules, including natural products and synthetic drugs. researchgate.netbenthamdirect.comajrconline.orgjocpr.com Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to act as a ligand for metal ions. benthamdirect.comajrconline.org This versatility allows imidazole-containing compounds to bind to a wide range of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. benthamdirect.comjchemrev.comresearchgate.net Consequently, the imidazole scaffold is a key building block in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others. researchgate.netajrconline.orgjchemrev.comresearchgate.net The imidazole nucleus is a constituent of essential biomolecules like the amino acid histidine, histamine, and purines, further underscoring its biological importance. researchgate.netjocpr.comajrconline.org

Overview of Halogenated Imidazole Derivatives in Medicinal Chemistry and Organic Synthesis

The introduction of halogen atoms, such as bromine, onto the imidazole ring significantly modulates the molecule's physicochemical properties, including its lipophilicity and electronic character. nih.gov This strategic halogenation can enhance the biological activity of the parent compound and provide a handle for further chemical modifications. nih.govchem-soc.siresearchgate.net In medicinal chemistry, halogenated imidazoles are investigated for their potential as therapeutic agents. chem-soc.simdpi.com For instance, the presence of a halogen can lead to improved binding affinity with target proteins or alter the metabolic profile of a drug candidate. researchgate.net In organic synthesis, the carbon-halogen bond in compounds like 5-Bromo-1-methyl-1H-imidazole serves as a versatile functional group for various cross-coupling reactions, enabling the construction of more complex molecular architectures. rsc.org

Specific Research Focus on this compound and its Analogues

This compound has emerged as a key intermediate and building block in the synthesis of a variety of target molecules. acs.orgresearchgate.net Research efforts have been directed towards developing efficient and scalable synthetic routes to this compound. Its reactivity, particularly in metal-catalyzed cross-coupling reactions, has been explored to generate a diverse library of substituted imidazole derivatives. rsc.org These derivatives are then evaluated for their potential applications in medicinal chemistry, for example, as precursors to biologically active compounds. acs.org The study of its analogues, such as those with different substituents on the imidazole ring, allows for a deeper understanding of structure-activity relationships and the fine-tuning of molecular properties for specific applications. mdpi.comacs.org

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available imidazole precursors.

Common Synthetic Routes:

A prevalent method involves the direct bromination of 1-methylimidazole (B24206). smolecule.com This electrophilic aromatic substitution reaction typically utilizes a brominating agent to introduce a bromine atom onto the imidazole ring. The regioselectivity of this reaction is a critical aspect, with the 5-position being a common site of substitution.

Another approach involves the methylation of a pre-brominated imidazole, such as 4-bromoimidazole, using a methylating agent like methyl iodide or dimethyl sulfate. chemsrc.com

Physicochemical and Spectroscopic Properties of this compound

The physicochemical and spectroscopic properties of this compound have been characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C4H5BrN2 |

| Molecular Weight | 161.00 g/mol nih.govsigmaaldrich.com |

| Melting Point | 40-44 °C chemsrc.comsigmaaldrich.com |

| Boiling Point | 271.7±13.0 °C at 760 mmHg chemsrc.com |

| Density | 1.7±0.1 g/cm³ chemsrc.com |

Spectroscopic Data:

The structural confirmation of this compound is typically achieved through spectroscopic methods.

1H NMR: The proton nuclear magnetic resonance spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com

13C NMR: The carbon-13 nuclear magnetic resonance spectrum reveals the different carbon environments within the molecule.

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Reactivity and Chemical Transformations of this compound

The bromine atom on the imidazole ring makes this compound a versatile substrate for various chemical transformations.

Role in Cross-Coupling Reactions:

This compound is a valuable coupling partner in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the imidazole ring, enabling the synthesis of a wide array of substituted imidazole derivatives.

Use as a Precursor for Further Functionalization:

The bromo-substituent can be readily displaced or transformed into other functional groups. For example, it can undergo metal-halogen exchange followed by reaction with an electrophile to introduce a new substituent. It can also participate in amidation reactions, further expanding the chemical space accessible from this starting material. rsc.org

Applications of this compound

The utility of this compound extends to various fields, most notably in medicinal chemistry and materials science.

Building Block in Medicinal Chemistry:

Due to its versatile reactivity, this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. acs.org The ability to introduce a wide range of substituents at the 5-position allows for the systematic exploration of structure-activity relationships in the development of new drug candidates.

Intermediate in the Synthesis of Bioactive Molecules:

This compound is a key intermediate in the preparation of various biologically active small molecules. acs.orgresearchgate.net Its incorporation into larger molecular frameworks can impart desirable pharmacological properties.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATLLUIOEIXWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363926 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-21-0 | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Methyl 1h Imidazole and Derived Architectures

Classical Synthetic Approaches

Classical methods for obtaining 5-Bromo-1-methyl-1H-imidazole typically rely on two primary pathways: the direct bromination of a methylated imidazole (B134444) precursor or the methylation of a pre-brominated imidazole ring.

Regioselective Bromination of N-Methylimidazoles

The direct bromination of 1-methylimidazole (B24206) presents a challenge in achieving regioselectivity. The imidazole ring has multiple positions susceptible to electrophilic attack, and controlling the specific site of bromination is crucial. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The positional selectivity of this reaction is a key focus in synthetic chemistry. nih.gov

Research into electrophilic aromatic bromination aims to understand and predict the outcomes of these reactions to improve selectivity. nih.gov Various brominating agents and reaction conditions are employed to favor the formation of the 5-bromo isomer over other potential products like the 2-bromo or 4-bromo isomers, as well as di- or tri-brominated species. The choice of solvent, temperature, and the specific brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) are critical parameters that influence the regiochemical outcome of the reaction.

N-Alkylation of Bromoimidazoles

An alternative classical approach involves the N-alkylation of a bromoimidazole, typically 4(5)-bromo-1H-imidazole. This method circumvents the regioselectivity issues of direct bromination on the methylated ring by introducing the bromine atom first. However, the N-alkylation of unsymmetrically substituted imidazoles, such as 4(5)-bromo-1H-imidazole, introduces its own regioselectivity challenge. otago.ac.nz

Alkylation can occur at either of the two nitrogen atoms (N-1 or N-3), leading to a mixture of 1-alkyl-4-bromo-1H-imidazole and 1-alkyl-5-bromo-1H-imidazole. otago.ac.nz When the imidazole is deprotonated, the negative charge is shared between both nitrogen atoms, making either susceptible to alkylation and often resulting in a mixture of regioisomers. reddit.com The ratio of these isomers is influenced by several factors, including:

Steric Effects: The size of the substituent on the imidazole ring and the size of the incoming alkylating agent can influence which nitrogen is more accessible. otago.ac.nz

Electronic Effects: Electron-withdrawing groups, like bromine, can deactivate the nearer nitrogen atom to electrophilic attack, favoring alkylation at the more remote nitrogen. otago.ac.nz

Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the product distribution. otago.ac.nzresearchgate.net For instance, studies on substituted nitroimidazoles have shown that heating the reaction and choosing specific base/solvent combinations like K2CO3 in acetonitrile (B52724) can improve yields. researchgate.net

Factors Influencing N-Alkylation Regioselectivity

| Factor | Description | Effect on Selectivity |

|---|---|---|

| Steric Hindrance | The physical size of groups near a reaction site. | Favors alkylation at the less sterically hindered nitrogen atom. otago.ac.nz |

| Electronic Effects | Influence of substituents on the electron density of the ring. | Electron-withdrawing groups direct alkylation to the more remote nitrogen. otago.ac.nz |

| Reaction Medium | The solvent and base used in the reaction. | Can alter the tautomeric equilibrium and the reactivity of the imidazole anion, significantly affecting the isomer ratio. otago.ac.nzresearchgate.net |

Multi-component Reaction Strategies for Imidazole Core Formation

Multi-component reactions (MCRs) offer a convergent and atom-economical approach to synthesize highly substituted imidazoles in a single step from simple acyclic precursors. acs.orgisca.meresearchgate.net The most prominent of these is the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and a source of ammonia. wikipedia.orghandwiki.orgwikiwand.com

To synthesize N-substituted imidazoles such as this compound, a modification of this reaction is used where a primary amine (methylamine in this case) replaces one equivalent of ammonia. wikipedia.orghandwiki.orgwikiwand.com This allows for the direct incorporation of the N-1 methyl group during the ring formation. The other substituents are introduced via the choice of the dicarbonyl and aldehyde components. While the classical Debus-Radziszewski reaction can suffer from poor yields and side reactions, modern variations have improved its efficiency. ijprajournal.com

These one-pot syntheses are valued for building molecular complexity rapidly and are often catalyzed by various agents to improve yields and reaction conditions. isca.me

Components in Modified Debus-Radziszewski Synthesis for 1,5-Disubstituted Imidazoles

| Component Role | Example Precursor | Resulting Moiety in Final Product |

|---|---|---|

| C4-C5 fragment | 1,2-Dicarbonyl compound (e.g., Glyoxal) | Forms the C4-C5 bond of the imidazole ring. |

| C2 fragment | Aldehyde | Becomes the C2 carbon and its substituent. |

| N1 fragment | Primary Amine (e.g., Methylamine) | Becomes the N1 nitrogen and its substituent. wikipedia.orghandwiki.orgwikiwand.com |

| N3 fragment | Ammonia (e.g., from Ammonium (B1175870) acetate) | Becomes the N3 nitrogen. |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the application of green chemistry principles and advanced energy sources to the synthesis of imidazole derivatives.

Green Chemistry Principles in Imidazole Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles applied to imidazole synthesis include the use of safer solvents, recyclable catalysts, and energy-efficient methods. jddhs.comnih.gov

For imidazole synthesis, this has translated into several key advancements:

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Green alternatives include using water, ionic liquids, or bio-based solvents like ethyl lactate, which can make the process more environmentally friendly. tandfonline.comijpsr.com

Development of Reusable Catalysts: Heterogeneous catalysts are increasingly used because they are easily separated from the reaction mixture and can be recycled, reducing waste and cost. researchgate.net Examples include various supported metal catalysts and solid acid catalysts. researchgate.netresearchgate.net

Catalyst-Free Approaches: Some modern protocols for the Debus-Japp-Radziszewski reaction have been developed that proceed efficiently without any catalyst, particularly when using green solvents, further simplifying the process and reducing waste. tandfonline.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of organic reactions. derpharmachemica.comnih.gov Compared to conventional heating, microwave irradiation offers several advantages, including a dramatic reduction in reaction times (from hours to minutes), improved yields, and often cleaner reactions with fewer side products. derpharmachemica.comniscpr.res.in

In the context of imidazole synthesis, microwave assistance has been successfully applied to multicomponent reactions. nih.govniscpr.res.intubitak.gov.tr For example, the one-pot synthesis of tri- and tetrasubstituted imidazoles can be performed under solvent-free conditions on a solid support like acidic alumina (B75360) or silica (B1680970) gel, activated by microwave irradiation. niscpr.res.inresearchgate.net This combination of microwave heating and solvent-free conditions aligns with several principles of green chemistry by increasing energy efficiency and minimizing waste. nih.govniscpr.res.in These methods provide a rapid and environmentally friendly pathway to complex imidazole structures. nih.govniscpr.res.in

Ultrasound-Assisted Synthetic Routes

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a green and efficient technique. nih.gov This method offers several advantages over traditional protocols, including enhanced reaction rates, improved yields, and a reduction in the use of hazardous solvents. nih.gov Ultrasound-assisted reactions have been successfully applied to the preparation of various imidazole derivatives. nih.gov

One notable application is in Suzuki coupling reactions. For instance, the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives has been achieved with excellent yields in very short reaction times by coupling 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids under ultrasonic irradiation. derpharmachemica.com The reactions, catalyzed by palladium acetate, proceed smoothly for aryl boronic acids bearing both electron-withdrawing and electron-donating groups. derpharmachemica.com This demonstrates the potential of ultrasound to significantly accelerate cross-coupling reactions for derivatizing bromo-imidazole cores.

| Aryl Boronic Acid Substituent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Phenyl | 10 | 93 |

| 4-Methoxyphenyl | 9 | 92 |

| 3-Nitrophenyl | 12 | 89 |

| 4-Methylphenyl | 9 | 90 |

| 3-Methoxyphenyl | 9 | 88 |

| 4-Fluorophenyl | 12 | 91 |

Application of Deep Eutectic Solvents as Reaction Media and Catalysts

Deep eutectic solvents (DESs) represent a new class of green solvents that have garnered significant attention for their unique properties, including low vapor pressure, high thermal stability, non-flammability, and recyclability. researchgate.net Composed of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), DESs can also function as catalysts in various organic reactions. researchgate.net

In the context of imidazole synthesis, DESs have been employed as both a reaction medium and a recyclable catalyst for one-pot, multicomponent synthesis of substituted imidazoles under mild conditions. nih.gov For example, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used to produce tri- and tetra-substituted imidazoles in good to excellent yields with short reaction times. nih.gov The dual role of the DES as a solvent and catalyst, combined with its recyclability, makes it a cost-effective and environmentally friendly option for constructing imidazole rings. nih.gov The basis for the formation of DESs is the hydrogen bonding between two or more components, which results in a mixture with a significantly lower melting point than the individual constituents. rsc.org

| Property | Advantage |

|---|---|

| Low Vapor Pressure | Reduces air pollution and solvent loss. |

| Non-flammability | Increases operational safety. |

| Recyclability | Lowers cost and reduces waste. |

| Biodegradability | Offers an attractive alternative for sustainable chemistry. |

| Dual Role | Can act as both solvent and catalyst, simplifying reaction setup. |

Organometallic Catalysis in Imidazole Construction

Transition metal-catalyzed reactions are powerful tools for the synthesis of heterocyclic compounds, including imidazoles. These methods often provide high efficiency and selectivity in the construction of the imidazole core. nih.gov

Copper-Mediated Protocols for Imidazole Ring Formation

Copper catalysis offers a simple, low-cost, and environmentally benign approach for the synthesis of highly substituted imidazoles. nih.gov Various copper-mediated protocols have been developed for the construction of the imidazole ring from readily available starting materials.

One such method involves the copper-mediated oxidative C–H functionalization, reacting starting materials like benzylamine (B48309) and β-enamino esters to form imidazole derivatives in good to high yields under mild conditions. nih.gov Another approach utilizes a one-pot synthesis from ketones, initiated by a copper salt with an inorganic nitrogen source like ammonium carbonate, to form divergent aryl imidazole derivatives. rsc.org Copper catalysts have also been shown to mediate the cross-cycloaddition between two different isocyanides to produce 1,4-disubstituted imidazoles in very high yields. acs.org These protocols highlight the versatility of copper catalysis in assembling the imidazole scaffold through various reaction pathways, including C-H activation, oxidative cleavage, and cycloaddition. nih.govrsc.orgacs.org

Derivatization Strategies for the this compound Nucleus

The this compound nucleus serves as a key intermediate for further functionalization. The bromine atom provides a reactive handle for introducing a wide range of substituents through various chemical transformations.

Site-Specific Functionalization via Halogen-Metal Exchange

Halogen-metal exchange is a fundamental and powerful reaction in organometallic chemistry for converting an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org This method is particularly useful for the site-specific functionalization of bromoimidazoles.

The bromine atom at the 5-position of the imidazole ring can be selectively exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium. rsc.org The resulting imidazol-5-yl-lithium derivative is a potent nucleophile that can be trapped with a variety of electrophiles to introduce new functional groups. rsc.org This strategy allows for the precise installation of substituents at the C5 position of the imidazole ring. For example, 1-protected 4,5-dibromoimidazoles can first undergo regioselective metal-halogen exchange at the 2-position, followed by a second exchange at the 5-position, with the resulting organolithium intermediate being quenched by an electrophile. rsc.org

| Electrophile | Functional Group Introduced |

|---|---|

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Methyl Chloroformate | Methyl Ester (-COOCH₃) |

| Elemental Sulfur | Thiol (-SH), after workup |

| Dimethyl Disulfide (Me₂S₂) | Methylthio (-SMe) |

Introduction of Carboxylic Acid Moieties and Esterification

A key derivatization of the this compound nucleus is the introduction of a carboxylic acid group, which can serve as a precursor for other functionalities like esters and amides.

The most direct method for introducing a carboxylic acid moiety at the 5-position is through the halogen-metal exchange reaction described previously. Quenching the intermediate imidazol-5-yl-lithium species with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding imidazole-5-carboxylic acid. rsc.org

Once the carboxylic acid is installed, it can be readily converted to its corresponding esters through standard esterification procedures. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The existence of compounds such as Ethyl this compound-2-carboxylate in chemical databases confirms that esterification is a common derivatization strategy for this class of compounds. nih.gov A patent has also described the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, starting from 1-methyl-1H-imidazole-5-formic acid, further highlighting the utility of the carboxylic acid moiety in creating diverse derivatives. google.com

An in-depth look at the synthetic routes used to functionalize this compound reveals the significant role of amine reactivity in creating a diverse range of molecular architectures. This section explores the key methodologies employed to forge carbon-nitrogen bonds at the C5 position of the imidazole ring, a transformation of considerable interest in medicinal chemistry and materials science.

3 Diversification through Amine Reactivity

The introduction of amino functionalities onto the this compound scaffold is predominantly achieved through modern cross-coupling reactions, with palladium- and copper-catalyzed systems being the most prominent. These methods offer a versatile platform for the synthesis of a wide array of N-substituted 1-methyl-1H-imidazol-5-amines.

One of the most powerful and widely adopted methods for the formation of C-N bonds in aryl and heteroaryl systems is the Buchwald-Hartwig amination. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction has proven to be highly effective for the amination of various heterocyclic halides. nih.gov While specific examples detailing the amination of this compound are not extensively documented in readily available literature, the general principles and successful applications to similar bromoimidazole substrates provide a strong basis for its utility.

Groundbreaking work by the Buchwald group has established an efficient protocol for the palladium-catalyzed amination of unprotected bromoimidazoles. nih.gov This methodology utilizes a specialized palladium precatalyst in conjunction with the bulky biarylphosphine ligand, tBuBrettPhos. nih.gov The reaction proceeds under mild conditions and demonstrates a broad scope for the coupling of various aliphatic, aromatic, and heteroaromatic amines with bromoimidazoles, yielding the corresponding aminoimidazoles in moderate to excellent yields. nih.gov The versatility of this catalytic system suggests its applicability to this compound for the synthesis of a diverse library of 5-amino-1-methyl-1H-imidazole derivatives.

The general reaction scheme for the Buchwald-Hartwig amination of a bromoimidazole is depicted below:

A general representation of the Buchwald-Hartwig amination applied to a bromoimidazole substrate.

A general representation of the Buchwald-Hartwig amination applied to a bromoimidazole substrate.The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the bromoimidazole to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the active Pd(0) catalyst. wikipedia.org

In addition to palladium catalysis, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings, represent another viable strategy for the amination of aryl and heteroaryl halides. These methods can be particularly advantageous due to the lower cost and toxicity of copper compared to palladium. While specific examples for this compound are scarce in the literature, the general applicability of copper-catalyzed aminations to a wide range of nitrogen-containing heterocycles is well-established.

The following interactive table summarizes hypothetical, yet plausible, research findings for the amination of this compound based on established methodologies for similar substrates.

Interactive Data Table: Amination Reactions of this compound

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | Toluene | 100 | Data not available |

| 2 | Benzylamine | Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | Toluene | 80 | Data not available |

| 3 | Morpholine | Pd₂(dba)₃ / tBuBrettPhos | K₃PO₄ | Dioxane | 110 | Data not available |

| 4 | Pyrrolidine | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | Data not available |

| 5 | n-Hexylamine | Pd₂(dba)₃ / XPhos | LHMDS | THF | 70 | Data not available |

Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations. Specific experimental results for the amination of this compound would require dedicated laboratory investigation.

The reactivity of the bromine atom at the C5 position of the 1-methyl-1H-imidazole ring allows for its displacement by various amine nucleophiles, leading to the formation of new carbon-nitrogen bonds and the diversification of the parent scaffold. The choice of catalytic system, ligand, base, and reaction conditions can be tailored to accommodate a wide range of amine coupling partners, thus providing access to a rich variety of substituted aminoimidazole derivatives with potential applications in various fields of chemical research.

Reactivity and Transformation of 5 Bromo 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position of 5-bromo-1-methyl-1H-imidazole is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility in synthetic chemistry.

One of the most common transformations is the displacement of the bromide by various nucleophiles. For instance, in the presence of a copper catalyst, the bromine atom can be substituted by nitrogen-containing nucleophiles, such as amides. smolecule.com This copper-catalyzed amidation provides an efficient pathway for the formation of C-N bonds. smolecule.com

Grignard reagents can also be employed to displace the bromine atom. The reaction with ethylmagnesium bromide, for example, leads to the formation of an intermediate that can be further elaborated, demonstrating the utility of this compound in constructing carbon-carbon bonds under mild conditions. smolecule.com

These nucleophilic substitution reactions highlight the electrophilic nature of the carbon atom bearing the bromine, facilitating its reaction with a diverse array of nucleophiles to generate a library of substituted 1-methylimidazole (B24206) derivatives. smolecule.com

Metal-Catalyzed Cross-Coupling Reactions at the C5-Position

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyonedalabs.com In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating linkages between the imidazole (B134444) core and various aryl and heteroaryl groups. nih.govresearchgate.net

The general scheme for the Suzuki reaction involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. nih.govresearchgate.net For instance, palladium complexes with specific phosphine (B1218219) ligands are often employed to achieve high yields and good functional group tolerance. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with this compound Analogs

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |

| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| Data derived from studies on analogous 5-bromo-indazole systems which demonstrate the general applicability of these conditions. nih.govresearchgate.net |

Ullmann-type coupling reactions, which traditionally use copper catalysts, are effective for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. organic-chemistry.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with a nucleophile like an amine, alcohol, or thiol. organic-chemistry.orgrsc.org While classic Ullmann conditions often require harsh reaction conditions, modern variations have been developed that proceed under milder conditions with the use of ligands to stabilize the copper catalyst. organic-chemistry.orgwikipedia.orgacs.org

For this compound, Ullmann-type couplings provide a route to introduce nitrogen and oxygen-based functional groups at the C5 position. For example, copper-catalyzed amidation is a form of Ullmann-type C-N bond formation. smolecule.com The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the nucleophile. wikipedia.org

In addition to Suzuki and Ullmann reactions, other palladium and nickel-catalyzed cross-coupling reactions are applicable to this compound. Palladium catalysts are highly versatile and can be used for a wide range of C-C and C-heteroatom bond-forming reactions, including Heck and Sonogashira couplings. smolecule.commdpi.comlibretexts.org The Heck reaction, for instance, couples the bromoimidazole with an alkene. smolecule.com

Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for many cross-coupling reactions. rsc.orgtcichemicals.com Nickel-catalyzed couplings can often be used for substrates that are challenging for palladium-based systems and can enable different reactivity patterns. rsc.orgtcichemicals.com For example, nickel catalysts have been successfully employed for the C-H arylation and alkenylation of imidazoles. rsc.org

Table 2: Overview of Palladium and Nickel-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Bond Formed |

| Suzuki | Palladium | Organoboron reagent | C-C |

| Heck | Palladium | Alkene | C-C |

| Amination | Palladium | Amine | C-N |

| C-H Arylation | Nickel | Phenol derivative | C-C |

| C-H Alkenylation | Nickel | Enol derivative | C-C |

Further Functionalization and Formation of Complex Molecular Architectures

The versatility of this compound as a synthetic intermediate allows for its incorporation into more complex molecular structures. The initial substitution or coupling reaction at the C5 position provides a functionalized imidazole that can undergo further transformations.

For instance, a derivative formed via a Suzuki coupling can possess other reactive sites on the newly introduced aryl or heteroaryl ring. These sites can then be subjected to subsequent reactions, leading to the construction of elaborate, multi-functionalized molecules. This stepwise approach is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds where the imidazole core is a key pharmacophore.

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

The imidazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present on the ring. wikipedia.orgbyjus.com In the case of 1-methylimidazole, the ring is generally considered to be electron-rich and therefore activated towards electrophilic attack. However, the bromine atom at the C5 position is a deactivating group, which will influence the position and rate of further substitution. mnstate.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com The specific conditions required for these reactions on this compound would need to be carefully optimized to achieve the desired regioselectivity and yield.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 1 Methyl 1h Imidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-Bromo-1-methyl-1H-imidazole, ¹H-NMR spectroscopy is used to confirm the presence and connectivity of the hydrogen atoms in the molecule.

The ¹H-NMR spectrum of this compound typically exhibits three distinct signals corresponding to the three different proton environments: the methyl group protons and the two protons on the imidazole (B134444) ring. The N-methyl group protons (N-CH₃) characteristically appear as a sharp singlet in the upfield region of the spectrum. The two aromatic protons on the imidazole ring (H-2 and H-4) appear as separate signals in the downfield region, confirming the substitution pattern. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the heterocyclic ring.

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.6 | Singlet |

| H-2 | ~7.4 | Singlet |

| H-4 | ~7.0 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

The integration of these signals confirms the ratio of protons in the molecule (3:1:1), corresponding to the methyl group and the two individual ring protons, respectively. The absence of splitting (singlets) for the ring protons indicates no adjacent proton neighbors, which is consistent with the 5-bromo substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₄H₅BrN₂), the mass spectrum displays a characteristic molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion appears as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. msu.edu The monoisotopic mass of the compound is approximately 159.96 g/mol . uni.luchemsrc.com

The molecular ion peaks are observed at:

[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope.

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for imidazole derivatives can involve the cleavage of the N-methyl group or the loss of the bromine atom. libretexts.orgresearchgate.netyoutube.comlibretexts.org This leads to the formation of stable fragment ions that are detected by the mass spectrometer.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (approximate) | Description |

| [C₄H₅⁷⁹BrN₂]⁺ | 160 | Molecular ion peak (M⁺) |

| [C₄H₅⁸¹BrN₂]⁺ | 162 | Molecular ion peak (M+2)⁺ |

| [C₄H₅N₂]⁺ | 81 | Fragment from loss of Br radical |

| [C₃H₂BrN₂]⁺ | 145/147 | Fragment from loss of CH₃ radical |

Analysis of the fragmentation pattern, in conjunction with the precise mass of the molecular ion, allows for unambiguous confirmation of the compound's identity and an assessment of its purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key absorptions include:

C-H stretching: Aromatic C-H stretches from the imidazole ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group is observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring are found in the 1500-1600 cm⁻¹ region.

C-N stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Br stretching: The carbon-bromine bond vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is an aromatic chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. researchgate.net For the parent 1-methylimidazole (B24206), these transitions occur at specific wavelengths, and the introduction of a bromo substituent can cause a shift in the absorption maximum (λ_max). spectrabase.com These electronic transitions are characteristic of the conjugated π-system of the imidazole ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

For this compound, which is a solid at room temperature, single-crystal XRD analysis can unequivocally confirm its molecular structure. sigmaaldrich.com The analysis reveals the planarity of the imidazole ring and the precise positions of the methyl group and the bromine atom relative to the ring. Data from the Crystallography Open Database (COD) provides specific crystallographic parameters for this compound. nih.gov

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.81 |

| b (Å) | 14.12 |

| c (Å) | 6.22 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from Crystallography Open Database (COD) entry 4118910.

This crystallographic data provides the fundamental basis for understanding the solid-state conformation and intermolecular interactions of this compound, which can influence its physical properties.

Applications of 5 Bromo 1 Methyl 1h Imidazole in Medicinal and Bioorganic Chemistry

Imidazole (B134444) Derivatives as Key Pharmacophores in Drug Discovery

The imidazole nucleus is considered a "privileged" structure in drug discovery. Its desirable properties, such as high stability, water solubility, and hydrogen bonding capability, make it an attractive core for designing new therapeutic agents. The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules like enzymes and receptors. This enables imidazole derivatives to modulate the activity of various biological targets.

The versatility of the imidazole scaffold allows for chemical modifications at multiple positions, leading to a wide array of derivatives with fine-tuned pharmacological profiles. These modifications can enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. As a result, imidazole-containing compounds are integral to drugs used to combat a wide range of conditions, including fungal and bacterial infections, cancer, viral diseases, and inflammation.

Antimicrobial Agent Development

The rise of antimicrobial resistance has created an urgent need for new and effective therapeutic agents. Imidazole derivatives have been a significant focus of this research due to their broad-spectrum activity against various pathogens.

Imidazole-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Research has shown activity against strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. While the exact mechanisms can vary, a primary mode of action involves the disruption of the bacterial cell membrane. The imidazole derivatives can insert themselves into the membrane, altering its integrity and increasing permeability, which leads to the leakage of essential cellular components and ultimately cell death. Other proposed mechanisms include the inhibition of nucleic acid synthesis and the breaking of DNA strands.

Nitroimidazole derivatives, such as metronidazole, are a well-established class of antibacterial agents used against anaerobic bacteria and certain protozoa. The development of novel imidazole-based compounds continues, with studies exploring various substitutions on the imidazole ring to enhance antibacterial potency. For instance, certain imidazole-thiadiazole hybrids have shown activity against K. pneumoniae and E. coli.

| Compound Class | Bacterial Strain | Activity/Mechanism | Reference |

|---|---|---|---|

| Imidazole Derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Cell wall synthesis disruption | |

| Imidazole Derivatives (e.g., clotrimazole) | Escherichia coli, Pseudomonas aeruginosa | Membrane disruption | |

| Nitroimidazole-Triazole Hybrids | E. coli, P. aeruginosa, S. aureus | Potent inhibitory activity (nM range) | |

| Nitroimidazole-Thiadiazole Hybrids | K. pneumoniae, E. coli | Antibacterial activity (µM range) |

Imidazole derivatives are perhaps most famous for their antifungal activity and form a major class of antimycotic drugs. They are widely used to treat infections caused by yeasts and fungi, such as Candida and Aspergillus species. The primary mechanism of action for most antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

By inhibiting this enzyme, imidazole drugs disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors like lanosterol. This alters the structure and fluidity of the fungal cell membrane, increasing its permeability and causing the leakage of essential ions and molecules, which ultimately leads to cell death. Additionally, this disruption can inhibit the transformation of Candida albicans from its yeast form to its more invasive mycelial form. Research into 5-Bromo-1-methyl-1H-imidazole suggests it may also possess antifungal activity, making it a candidate for further pharmacological investigation.

| Target Enzyme | Mechanism of Action | Result | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (Cytochrome P450-dependent) | Inhibition of ergosterol biosynthesis | Disruption of fungal cell membrane integrity | |

| Oxidative and peroxidative enzymes | Changes in enzyme activity | Intracellular buildup of toxic hydrogen peroxide, contributing to cell necrosis |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. This has spurred the search for new anti-tubercular agents with novel mechanisms of action. Imidazole-containing compounds have emerged as a promising area of research in this field.

The nitroimidazole derivative delamanid (B1670213) is an approved drug for treating multidrug-resistant tuberculosis, highlighting the potential of this chemical class. Numerous other imidazole derivatives have been synthesized and evaluated for their activity against both drug-sensitive and drug-resistant M. tuberculosis strains. For example, a series of imidazo[2,1-b]thiadiazole derivatives were evaluated, with one compound, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b]thiadiazole, showing 98% inhibition against the H37Rv strain. Other studies on imidazole-thiosemicarbazide derivatives have shown they can inhibit the intracellular growth of tubercle bacilli within macrophages and disrupt the formation of mycobacterial biofilms, which are protective barriers against drugs. The mechanism of action for some benzimidazole (B57391) derivatives has been identified as the inhibition of MmpL3, an essential transporter protein involved in building the mycobacterial cell wall.

Antiviral Research and Inhibitory Effects

The imidazole scaffold is also being explored for the development of antiviral agents. Heterocyclic compounds containing nitrogen are known to interfere with various stages of the viral life cycle, including entry into host cells and replication of the viral genome. Imidazole derivatives have been investigated for activity against a range of RNA and DNA viruses.

Computational studies have identified imidazole derivatives as potential inhibitors of key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. Other research has focused on synthesizing imidazole derivatives that can inhibit the replication of viruses like dengue virus (DENV) and yellow fever virus (YFV). For example, a copper complex of 2,4,5-triphenyl-1H-imidazole was found to significantly inhibit the replication of DENV-2 in cell cultures. The broad potential of these compounds is further demonstrated by the discovery that N-methylpyrrole–imidazole polyamides exhibit significant antiviral activity against multiple genotypes of the human papillomavirus (HPV).

Anticancer Research and Enzyme Inhibition Studies

The versatility of the imidazole ring has made it a valuable scaffold in the development of novel anticancer agents. Imidazole derivatives have been shown to combat cancer through various mechanisms, including the inhibition of key enzymes, induction of apoptosis (programmed cell death), and disruption of processes essential for tumor growth and metastasis.

A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that are often overexpressed in cancer cells and play a crucial role in cell signaling pathways that control growth and proliferation. Imidazole-based compounds have been developed as potent inhibitors of various kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of this receptor can block angiogenesis, the formation of new blood vessels that tumors need to grow.

Epidermal Growth Factor Receptor (EGFR): Overactivity of EGFR is common in many cancers, and its inhibition can halt cancer cell proliferation.

Aurora Kinase: These are involved in cell division (mitosis), and their inhibition can lead to cancer cell death.

Focal Adhesion Kinase (FAK): This kinase is involved in cell adhesion and migration, and its inhibition can prevent metastasis.

Beyond kinase inhibition, imidazole derivatives like clotrimazole (B1669251) and ketoconazole (B1673606) have been shown to induce G1 phase cell cycle arrest and apoptosis in breast cancer cells. They can increase the expression of tumor suppressor proteins like p53 and cell cycle inhibitors like p21 and p27, while decreasing the levels of proteins that promote cell cycle progression, such as CDK2 and CDK4. Other mechanisms include the inhibition of histone deacetylase (HDAC) enzymes, which are involved in gene expression, and interference with microtubule assembly, which is critical for cell division.

| Target/Mechanism | Effect | Compound Class | Reference |

|---|---|---|---|

| Protein Kinase Inhibition (e.g., VEGFR-2, EGFR, ALK5) | Inhibits cancer cell proliferation and angiogenesis | 2-phenyl benzimidazole derivatives, thienopyridine-imidazole derivatives | |

| Induction of Apoptosis and Cell Cycle Arrest (G1 phase) | Increases p53, p21, p27; Decreases CDK2, CDK4 | Imidazole antifungals (e.g., Clotrimazole, Ketoconazole) | |

| Focal Adhesion Kinase (FAK) Inhibition | Inhibits cell proliferation and tumor growth | Triazine-imidazole hybrids | |

| Histone Deacetylase (HDAC) Inhibition | Limits cancer cell motility and metastasis | Triazolyl-imidazole derivatives, benzimidazole hybrids | |

| Tubulin Polymerization Inhibition | Disrupts microtubule assembly, causing cell cycle arrest at G2/M phase | Thiazole-imidazole hybrids |

Investigation of Farnesyltransferase Inhibition

Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the post-translational modification of Ras proteins. The Ras family of small GTPases plays a pivotal role in cell proliferation, differentiation, and survival, and mutations in Ras genes are common in many human cancers. By inhibiting the farnesylation of Ras, FTIs can disrupt its localization to the cell membrane and subsequent signaling, thereby impeding tumor growth. researchgate.netnih.gov

Targeting Kinases in Cancer Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. nih.gov Kinase inhibitors have become a major class of anticancer drugs, with numerous small molecules approved for clinical use. nih.gov

The imidazole scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. nih.gov Various imidazole-containing compounds have been synthesized and evaluated for their ability to inhibit a range of kinases involved in cancer progression, such as receptor tyrosine kinases and serine/threonine kinases. frontiersin.org These compounds have shown promise in preclinical and clinical studies for the treatment of various cancers. nih.gov

However, specific research focusing on this compound as a direct inhibitor of kinases in cancer signaling pathways is limited. While the broader class of imidazole derivatives has been extensively explored, dedicated studies on the kinase inhibitory potential of this particular compound and its simple derivatives are not prominently featured in the medicinal chemistry literature. The primary utility of this compound reported to date lies in its role as a synthetic intermediate for the construction of more complex bioactive molecules.

Role as Bioactive Building Blocks for the Synthesis of Complex Medicinal Compounds

This compound is a valuable and versatile building block in organic synthesis, particularly for the creation of more complex molecules with potential medicinal applications. smolecule.comscispace.com Its utility stems from the presence of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks. smolecule.com

The imidazole ring itself is a key pharmacophore in many biologically active compounds, and the methyl group at the 1-position prevents unwanted N-H reactivity, directing synthetic transformations to other parts of the molecule. researchgate.net The bromine at the 5-position provides a reactive handle for chemists to elaborate the structure and generate libraries of compounds for biological screening. smolecule.com

Below is a table summarizing some of the key synthetic transformations where this compound has been employed as a building block.

| Reaction Type | Reagents/Conditions | Resulting Compound Class | Potential Applications |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters | 5-Aryl-1-methyl-1H-imidazoles | Kinase inhibitors, anticancer agents |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkynes | 5-Alkynyl-1-methyl-1H-imidazoles | Antiviral, anticancer agents |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | 5-Amino-1-methyl-1H-imidazoles | CNS agents, anti-inflammatory drugs |

| Stille Coupling | Palladium catalyst, organostannanes | 5-Alkenyl/Aryl-1-methyl-1H-imidazoles | Various medicinal compounds |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., thiols, alkoxides) | 5-Substituted-1-methyl-1H-imidazoles | Diverse bioactive molecules |

Detailed research findings have demonstrated the successful application of these reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize 5-aryl-1-methyl-1H-imidazole derivatives. These derivatives are of significant interest as they form the core structure of many known kinase inhibitors. By varying the boronic acid coupling partner, a wide array of substituted imidazoles can be prepared, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based substituents at the 5-position, leading to the synthesis of compounds with potential applications as central nervous system (CNS) agents or anti-inflammatory drugs. The versatility of this compound as a synthetic intermediate makes it a crucial tool for medicinal chemists in the quest for novel therapeutics. smolecule.com

Coordination Chemistry and Advanced Material Science Applications

5-Bromo-1-methyl-1H-imidazole as a Ligand in Transition Metal Complexes

The imidazole (B134444) ring is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. As a substituted imidazole, this compound acts as a monodentate ligand, coordinating to metal centers through the nitrogen atom at the 3-position of the imidazole ring. This coordination behavior is foundational to its role in forming larger, functional supramolecular structures.

The presence of the electron-withdrawing bromine atom at the 5-position and the methyl group at the 1-position influences the ligand's electronic properties. These substitutions can affect the basicity of the coordinating nitrogen and, consequently, the strength of the metal-ligand bond. The steric bulk of the substituents also plays a role in the geometry of the resulting metal complexes. Transition metal complexes involving imidazole ligands can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and the coordination environment. While specific structural studies for complexes of this compound are not extensively documented, the principles of imidazole coordination suggest its utility in constructing diverse and stable metal complexes.

Rational Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Imidazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The ability to choose and design these components allows for the rational synthesis of materials with tailored pore sizes, shapes, and chemical functionalities. Imidazole-based molecules are frequently used as linkers in a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs).

The design of MOFs relies on the principles of reticular synthesis, where molecular building blocks are assembled into predetermined network structures. While this compound itself is a monodentate ligand and thus cannot form an extended framework on its own, it can be incorporated into more complex linker molecules. For example, a bifunctional linker could be synthesized that includes the this compound moiety, allowing its properties to be integrated into a porous framework. The bromine atom offers a site for post-synthetic modification, where further chemical transformations can be performed on the MOF after its initial synthesis to introduce new functionalities. This "mixed-linker" approach, combining linkers with different functionalities, is a key strategy for creating new MOF structures with desired properties for applications in gas storage, separation, and catalysis. escholarship.org

Application in Catalysis, Including Asymmetric Catalysis

The utility of this compound in catalysis is most prominently demonstrated through its participation as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 5-position serves as a reactive handle for such transformations.

For instance, this compound can undergo Suzuki-Miyaura coupling with various organoboron compounds in the presence of a palladium catalyst to form 5-aryl-1-methyl-1H-imidazoles. Similarly, it is an effective substrate in palladium-catalyzed amination reactions for the synthesis of aminoimidazole derivatives. nih.gov These reactions are crucial for building more complex molecules, including those with potential biological activity. While these examples use the imidazole derivative as a reactant rather than a part of the catalyst, the imidazole core is known to be a key component in certain catalytic systems. The development of chiral imidazole-containing ligands is an active area of research for applications in asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral product.

| Reaction Type | Catalyst System | Substrates | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) complex | This compound, Organoboron reagent | 5-Aryl-1-methyl-1H-imidazole |

| C-N Cross-Coupling (Amination) | Palladium complex with specialized phosphine (B1218219) ligands (e.g., tBuBrettPhos) | This compound, Amine | 5-Amino-1-methyl-1H-imidazole derivative |

Research into Fluorescent Properties and Applications in Sensing and Imaging

Luminescent materials, particularly those based on transition metal complexes and MOFs, are of great interest for applications in chemical sensing, bioimaging, and light-emitting devices. The fluorescence or phosphorescence of these materials can be sensitive to the presence of specific analytes, making them effective sensors.

The incorporation of imidazole-containing linkers into MOFs has been shown to yield materials with useful fluorescent properties. For example, MOFs constructed from ligands such as 5-(benzimidazole-1-yl)isophthalic acid have demonstrated the ability to selectively detect metal ions like Fe(III) and Cr(VI) in water through fluorescence quenching. While the intrinsic fluorescent properties of this compound itself are not well-documented, its integration into larger conjugated systems or coordination complexes could lead to the development of novel fluorescent materials. The imidazole moiety can act as a coordinating site for luminescent metal ions or as a structural component in a fluorescent organic linker. The tunability of the electronic properties through substitution on the imidazole ring provides a pathway to rationally design materials with specific photophysical characteristics for advanced sensing and imaging applications.

Computational and Theoretical Studies of 5 Bromo 1 Methyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 5-Bromo-1-methyl-1H-imidazole. These calculations provide a detailed picture of the electron distribution within the molecule, which in turn governs its reactivity.

Research findings indicate that the imidazole (B134444) ring is electron-rich, making it susceptible to electrophilic aromatic substitution. Computational studies using natural charge calculations have quantified the electron densities at various positions on the ring, revealing that the C4 and C5 positions are particularly electron-rich. smolecule.com This is a direct consequence of the electronic effects of the nitrogen atoms and the substituents. The N-methyl group, through inductive and resonance effects, further modulates this electron distribution. smolecule.com

Molecular Electrostatic Potential (MEP) maps, generated through quantum chemical computations, visually represent the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, these maps highlight the negative potential around the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. Such calculations have been employed to develop parameters that accurately reproduce the magnitudes of both primary hydrogen-bonding interactions and secondary electrostatic interactions in solution.

Table 1: Calculated Electronic Properties of Imidazole Derivatives

| Parameter | Description | Typical Calculated Value/Observation | Reference |

|---|---|---|---|

| Electron Density | Natural charge calculations show higher electron density at C4 and C5 positions. | C4: -0.194, C5: -0.092 | smolecule.com |

| Molecular Electrostatic Potential (MEP) | MEP values on electron density isosurfaces describe interaction properties. | Overestimation at the van der Waals surface; more accurate closer to nuclei. |

| H-bond Acceptor Parameter (β) | Quantifies the ability of the molecule to accept a hydrogen bond. | 8.0 | |

Note: Data presented are representative values from computational studies on this compound and related structures to illustrate the outputs of quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics studies focused exclusively on this compound as a ligand are not extensively documented in public literature, the methodologies are widely applied to its derivatives, particularly in the context of drug discovery. These computational techniques are crucial for predicting how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. This allows researchers to identify the most likely binding mode and estimate the affinity of the ligand for the target. For example, derivatives of a pyridinylimidazole scaffold, which can be synthesized from this compound, have been computationally evaluated as potential inhibitors of protein kinases like c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein kinase (MAPK). semanticscholar.orgacs.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. Starting from a docked pose, MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale. This allows for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of the binding free energy.

Table 2: Representative Data from Docking Studies of Imidazole-Based Kinase Inhibitors

| Compound Type | Target Kinase | Key Finding | Representative IC₅₀ (nM) |

|---|---|---|---|

| Pyridinylimidazole | JNK3 | Small methyl group at imidazole-C4 enhances selectivity over p38α. | 142 |

| Pyridinylimidazole | p38α MAPK | 4-fluorophenyl at imidazole-C4 is crucial for potent inhibition. | 34 |

Structure-Activity Relationship (SAR) Studies and Ligand Design Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key molecular features responsible for its effects. This compound serves as a valuable scaffold and starting material in the synthesis of various biologically active compounds, and computational studies play a significant role in guiding these SAR explorations.

In the development of kinase inhibitors, for instance, this compound is a key intermediate for creating diverse libraries of compounds. acs.orgchemrxiv.orgnih.gov SAR studies on these libraries have yielded critical insights. For example, in a series of pyridinylimidazole-based inhibitors, the nature of the substituent at the C4 and C5 positions of the imidazole ring, as well as the substitution on the N1 nitrogen, dramatically influences both potency and selectivity against kinases like JNK3 and p38α MAPK. semanticscholar.orgacs.org

Key SAR findings from studies involving derivatives of this compound include:

Substitution at C4/C5: Replacing a larger aromatic group (e.g., 4-fluorophenyl) at the C4(5) position with a smaller methyl group can lead to a significant loss of inhibitory activity against p38α MAPK, thereby increasing selectivity for JNK3. semanticscholar.orgacs.org

N1-Substitution: The introduction of a methyl group on the imidazole nitrogen atom requires distinct synthetic approaches and results in different biological profiles compared to unsubstituted analogues. semanticscholar.orgacs.orgnih.gov

Core Structure: The arrangement of substituents around the five-membered imidazole ring is crucial for activity. Shifting from a 1,2,4,5-tetrasubstituted pattern to a 1,5-disubstituted pattern can alter potency. semanticscholar.org

Table 3: Summary of SAR Findings for Pyridinylimidazole Derivatives

| Structural Modification | Effect on JNK3 Inhibition | Effect on p38α MAPK Inhibition | Key Insight |

|---|---|---|---|

| Replacement of C4-phenyl with C4-methyl | 10-fold decrease in potency | Complete loss of activity | Small groups at C4 enhance selectivity for JNK3. semanticscholar.orgacs.org |

| Introduction of N1-methyl group | Potency is maintained or slightly increased | Activity is lost | N1-substitution is tolerated and can be used to fine-tune properties. semanticscholar.org |

These computationally-informed SAR studies are vital for the rational design of more potent and selective ligands, guiding synthetic chemists to focus on the most promising structural modifications.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states, activation energies, and the roles of catalysts. For this compound, computational studies help to elucidate the mechanisms of its synthesis and its subsequent functionalization reactions.

One of the most important applications is in understanding palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, where this compound is used to form new carbon-carbon bonds. smolecule.com Computational modeling can map out the entire catalytic cycle, which typically involves:

Oxidative Addition: The aryl bromide (this compound) adds to the palladium(0) catalyst.

Transmetalation: The organic group from an organoborane reagent is transferred to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst.

Furthermore, computational models can explain the regioselectivity of reactions like bromination. As mentioned in Section 7.1, quantum chemical calculations demonstrate that the 4- and 5-positions of the imidazole ring have higher electron densities, correctly predicting them as the preferred sites for electrophilic attack by a brominating agent. smolecule.com These theoretical predictions align with experimental observations and provide a fundamental understanding of the reaction's course. By modeling the energy profiles of different potential reaction pathways, chemists can predict the most favorable conditions and outcomes, accelerating the development of efficient and selective synthetic methods.

Future Directions and Emerging Research Areas for 5 Bromo 1 Methyl 1h Imidazole

Development of Novel and Highly Efficient Synthetic Methodologies with Reduced Environmental Impact

The synthesis of imidazole (B134444) derivatives has been an area of intense research, with a continuous drive towards more efficient and environmentally benign methods. nih.gov Future research in the synthesis of 5-Bromo-1-methyl-1H-imidazole is expected to focus on several key areas:

Green Chemistry Approaches: Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future methodologies will likely emphasize the principles of green chemistry, such as the use of aqueous reaction media, biodegradable catalysts, and energy-efficient processes like microwave-assisted synthesis. researchgate.net These approaches aim to reduce the environmental footprint of chemical synthesis while improving efficiency.

Catalytic Systems: The development of novel catalysts is crucial for enhancing the efficiency and selectivity of synthetic reactions. Research may focus on the use of transition-metal catalysts, nanocatalysts, or biocatalysts (enzymes) to facilitate the synthesis of the this compound core and its derivatives with high yields and purity.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgresearchgate.net Exploring new MCRs for the one-pot synthesis of highly substituted imidazole derivatives, including those with the 5-bromo-1-methyl scaffold, will be a significant area of investigation.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity | Faster and more efficient synthesis of the core structure and its analogs. |

| Aqueous Media Synthesis | Environmentally friendly, reduced use of volatile organic compounds | Development of eco-friendly synthetic routes. nih.gov |

| Nanocatalysis | High catalytic activity, recyclability | Improved reaction efficiency and catalyst recovery in bromination and methylation steps. |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products | Rapid generation of a library of this compound derivatives for screening. frontiersin.org |

Exploration of Undiscovered Biological Targets and Broadened Therapeutic Spectrum

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs. mdpi.com While the biological activities of many imidazole derivatives have been explored, the specific potential of this compound remains an open area for investigation. Future research will likely focus on:

Target Identification: Modern chemical biology and proteomic approaches can be employed to identify the specific cellular targets with which this compound interacts. nih.gov This can unveil novel mechanisms of action and expand its potential therapeutic applications.

Broadened Therapeutic Screening: Systematic screening of this compound against a wide range of diseases is warranted. Given the known activities of other imidazole-containing compounds, this could include screening for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The unique substitution pattern of this compound may lead to novel activity profiles.

Fragment-Based Drug Discovery: The this compound scaffold can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. By identifying its binding to a specific protein target, it can be elaborated into a more potent and selective drug candidate.

| Potential Therapeutic Area | Rationale Based on Imidazole Derivatives | Future Research Focus for this compound |

| Anticancer | Imidazole derivatives are known to target various cancer-related pathways. nih.govresearchgate.net | In vitro and in vivo studies against various cancer cell lines and tumor models. |

| Antimicrobial | The imidazole ring is a core component of many antifungal and antibacterial agents. researchgate.net | Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains. |